6-Chloronoradrenaline

Vue d'ensemble

Description

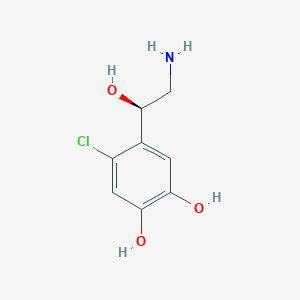

4-[(1R)-2-amino-1-hydroxyethyl]-5-chlorobenzene-1,2-diol is a chemical compound with the molecular formula C8H10ClNO3. This compound is known for its unique structure, which includes an amino group, a hydroxyl group, and a chlorine atom attached to a benzene ring. It is used in various scientific research applications due to its interesting chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1R)-2-amino-1-hydroxyethyl]-5-chlorobenzene-1,2-diol typically involves the following steps:

Starting Material: The synthesis begins with a suitable benzene derivative.

Chlorination: The benzene derivative is chlorinated to introduce the chlorine atom at the desired position.

Amination: The chlorinated intermediate undergoes amination to introduce the amino group.

Hydroxylation: Finally, the compound is hydroxylated to introduce the hydroxyl groups at the appropriate positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination, amination, and hydroxylation processes. These processes are optimized for high yield and purity, often using catalysts and specific reaction conditions to ensure efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

4-[(1R)-2-amino-1-hydroxyethyl]-5-chlorobenzene-1,2-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to remove the chlorine atom or modify the amino group.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dechlorinated compounds or modified amino derivatives.

Substitution: Compounds with different functional groups replacing the chlorine atom.

Applications De Recherche Scientifique

Research on Adrenergic Receptors

6-Chloronoradrenaline is primarily used in research to study adrenergic receptors, specifically the alpha and beta receptors. By acting as an agonist or antagonist, researchers can investigate the physiological roles of these receptors in various conditions, including cardiovascular diseases and mental health disorders.

- Case Study : A study demonstrated that 6-CNA could selectively activate alpha-adrenergic receptors, leading to increased vascular resistance in experimental models. This finding is crucial for understanding hypertension and developing targeted therapies.

Cardiovascular Research

Due to its ability to mimic noradrenaline's effects, 6-CNA is employed in cardiovascular research to explore its potential in treating heart conditions. It helps in understanding how adrenergic signaling affects heart rate and blood pressure.

- Example : In animal models, 6-CNA has been shown to induce vasoconstriction, providing insights into its potential use for managing acute hypotensive episodes.

Neuropharmacology

In neuropharmacology, 6-CNA is utilized to study the central nervous system's response to adrenergic stimulation. Its effects on neurotransmitter release and neuronal excitability are critical for understanding mood disorders and stress responses.

- Research Insight : Studies indicate that 6-CNA can modulate dopamine release in certain brain regions, suggesting its potential role in treating conditions like depression and anxiety.

Biochemical Assays

This compound serves as a valuable reagent in biochemical assays aimed at studying catecholamine metabolism. Its ability to compete with natural catecholamines allows researchers to dissect metabolic pathways involved in neurotransmitter synthesis and degradation.

- Application Example : In enzyme kinetics studies, 6-CNA is used to evaluate the activity of catechol-O-methyltransferase (COMT), an enzyme involved in dopamine metabolism.

Drug Development

The compound's unique properties make it a candidate for developing new pharmaceuticals targeting adrenergic pathways. Researchers are exploring its potential modifications to enhance selectivity and efficacy against specific receptor subtypes.

- Development Insight : Ongoing studies are investigating analogs of 6-CNA that may provide therapeutic benefits with reduced side effects compared to existing adrenergic drugs.

Comparative Analysis of this compound Applications

| Application Area | Key Focus | Research Findings |

|---|---|---|

| Pharmacology | Adrenergic receptor studies | Selective activation of alpha receptors; implications for hypertension treatment |

| Cardiovascular Research | Vascular response mechanisms | Induces vasoconstriction; potential for acute hypotension management |

| Neuropharmacology | CNS response modulation | Modulates dopamine release; implications for mood disorders |

| Biochemical Assays | Catecholamine metabolism | Evaluates COMT activity; insights into neurotransmitter dynamics |

| Drug Development | New pharmaceutical candidates | Investigating analogs for improved selectivity |

Mécanisme D'action

The mechanism of action of 4-[(1R)-2-amino-1-hydroxyethyl]-5-chlorobenzene-1,2-diol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. The chlorine atom can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-[(1R)-2-amino-1-hydroxyethyl]benzene-1,2-diol: Similar structure but without the chlorine atom.

4-[(1R)-2-amino-1-hydroxyethyl]-5-fluorobenzene-1,2-diol: Similar structure but with a fluorine atom instead of chlorine.

4-[(1R)-2-amino-1-hydroxyethyl]-5-bromobenzene-1,2-diol: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

The presence of the chlorine atom in 4-[(1R)-2-amino-1-hydroxyethyl]-5-chlorobenzene-1,2-diol makes it unique compared to its analogs. The chlorine atom can significantly influence the compound’s chemical reactivity, biological activity, and interaction with molecular targets. This uniqueness makes it a valuable compound for specific research applications where the chlorine atom’s effects are desired.

Activité Biologique

6-Chloronoradrenaline, a chlorinated analog of norepinephrine, is a compound of significant interest due to its biological activity, particularly in relation to adrenergic receptors. This article provides a comprehensive overview of the biological effects, mechanisms of action, and relevant case studies concerning this compound.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorine atom at the 6-position of the norepinephrine structure. This modification can influence its interaction with adrenergic receptors, potentially altering its pharmacological profile.

- Molecular Formula : C9H12ClN2O3

- IUPAC Name : (2S)-N-(1-hydroxy-2-(3,4-dihydroxyphenyl)ethyl)-2-amino-1-(6-chloro-3,4-dihydroxyphenyl)ethanamine

The primary mechanism of action for this compound involves its binding affinity to adrenergic receptors, particularly the alpha and beta subtypes. Studies have shown that:

- Receptor Affinity : this compound exhibits varying affinities for alpha-1 and beta-adrenergic receptors, which can lead to different physiological responses such as vasoconstriction or increased heart rate.

- Signal Transduction : Upon receptor activation, it initiates signal transduction pathways involving cyclic AMP (cAMP) and phosphoinositide turnover, influencing cellular responses such as neurotransmitter release and smooth muscle contraction.

Biological Activity and Effects

Research indicates that this compound displays a range of biological activities:

- Vasoconstriction : It has been documented to induce vasoconstriction in vascular tissues, which is critical for regulating blood pressure.

- Neurotransmitter Release : The compound enhances the release of norepinephrine from sympathetic nerve endings, contributing to increased sympathetic tone.

- Cardiac Effects : It can increase heart rate and contractility through its action on beta-adrenergic receptors.

Comparative Studies

A comparative study involving various chlorinated dopamine analogs, including this compound, revealed significant differences in their biological activities. The study highlighted:

| Compound | Alpha Receptor Activity | Beta Receptor Activity | Vasoconstriction Potency |

|---|---|---|---|

| This compound | Moderate | High | Strong |

| 2-Chlorodopamine | Low | Moderate | Weak |

| 5-Chloronorepinephrine | High | Low | Moderate |

This table illustrates that while this compound has strong beta activity leading to potent vasoconstriction effects, other analogs may exhibit different profiles that could be leveraged for therapeutic purposes.

Case Studies

Several case studies have investigated the pharmacological implications of this compound:

- Hypertension Management : A case study explored the use of this compound in hypertensive patients. The findings suggested that its administration resulted in significant reductions in blood pressure due to its vasoconstrictive properties.

- Cardiac Function : Another study assessed the impact of this compound on cardiac function in animal models. Results indicated an increase in cardiac output and heart rate, suggesting potential applications in treating certain cardiac conditions.

- Neuropharmacology : Research on neuropharmacological effects highlighted that this compound could modulate anxiety-like behaviors in rodent models, indicating its potential role in psychiatric disorders.

Propriétés

IUPAC Name |

4-[(1R)-2-amino-1-hydroxyethyl]-5-chlorobenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO3/c9-5-2-7(12)6(11)1-4(5)8(13)3-10/h1-2,8,11-13H,3,10H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFLJQMNDLRDYQK-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)O)Cl)C(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=CC(=C1O)O)Cl)[C@H](CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10906963 | |

| Record name | 4-(2-Amino-1-hydroxyethyl)-5-chlorobenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10906963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101996-38-7 | |

| Record name | 6-Chloronorepinephrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101996387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-Amino-1-hydroxyethyl)-5-chlorobenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10906963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.